4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde
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Overview
Description
4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14BrClO3 It is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl alcohol, 3-chloro-5-ethoxybenzaldehyde, and appropriate reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The 3-bromobenzyl alcohol undergoes a nucleophilic substitution reaction with 3-chloro-5-ethoxybenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzoic acid.
Reduction: 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the aldehyde group, play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromobenzyl)oxy]-3-chlorobenzoic acid
- 4-[(3-Bromobenzyl)oxy]-3-chlorophenylboronic acid
Uniqueness
4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C16H14BrClO3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-chloro-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-9H,2,10H2,1H3 |
InChI Key |
AGLXAHNHXFVBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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